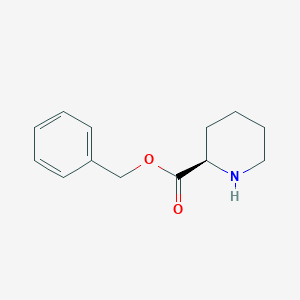

Benzyl (R)-piperidine-2-carboxylate

Description

Benzyl (R)-piperidine-2-carboxylate is a chiral piperidine derivative where the carboxylate group at position 2 of the six-membered piperidine ring is esterified with benzyl alcohol. The (R)-enantiomer configuration imparts stereochemical specificity, which is critical for applications in asymmetric synthesis, pharmaceutical intermediates, and bioactive molecule development.

Properties

Molecular Formula |

C13H17NO2 |

|---|---|

Molecular Weight |

219.28 g/mol |

IUPAC Name |

benzyl (2R)-piperidine-2-carboxylate |

InChI |

InChI=1S/C13H17NO2/c15-13(12-8-4-5-9-14-12)16-10-11-6-2-1-3-7-11/h1-3,6-7,12,14H,4-5,8-10H2/t12-/m1/s1 |

InChI Key |

RSEPHCRIRACQML-GFCCVEGCSA-N |

Isomeric SMILES |

C1CCN[C@H](C1)C(=O)OCC2=CC=CC=C2 |

Canonical SMILES |

C1CCNC(C1)C(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Principles of Fischer Esterification

The Fischer esterification represents one of the most direct and widely applicable approaches for synthesizing Benzyl (R)-piperidine-2-carboxylate. This reaction involves the acid-catalyzed condensation of (R)-piperidine-2-carboxylic acid with benzyl alcohol.

The general mechanism proceeds through several key steps:

- Protonation of the carbonyl oxygen of the carboxylic acid

- Nucleophilic attack by benzyl alcohol on the activated carbonyl

- Proton transfer

- Elimination of water

- Deprotonation to form the final ester

The reaction is an equilibrium process, and driving it toward completion typically requires either using excess benzyl alcohol or continuously removing the water formed during the reaction.

Standard Protocol for Fischer Esterification

A typical procedure for the preparation of this compound via Fischer esterification is outlined below:

Table 1: Fischer Esterification Protocol for this compound

| Parameter | Specification |

|---|---|

| Starting Material | (R)-piperidine-2-carboxylic acid |

| Alcohol | Benzyl alcohol (excess, typically 2-5 equivalents) |

| Acid Catalyst | H₂SO₄, p-toluenesulfonic acid (TsOH), or HCl (0.1-0.2 equivalents) |

| Solvent | Toluene or benzene (for azeotropic removal of water) |

| Temperature | Reflux (110-120°C) |

| Reaction Time | 4-8 hours |

| Water Removal | Dean-Stark apparatus or molecular sieves |

| Typical Yield | 75-85% |

The reaction mixture typically requires neutralization with a base such as sodium bicarbonate, followed by extraction with an organic solvent, washing with brine, drying over anhydrous sodium sulfate, filtration, and concentration under reduced pressure. Column chromatography can be employed for purification if necessary.

Modified Fischer Esterification Protocols

Several modifications to the standard Fischer esterification can increase yields and efficiency:

Table 2: Modified Fischer Esterification Approaches

| Modification | Procedure | Advantages | Typical Yield |

|---|---|---|---|

| Thionyl Chloride Activation | (R)-Piperidine-2-carboxylic acid is first treated with thionyl chloride to form the acid chloride, followed by reaction with benzyl alcohol | Higher reactivity, shorter reaction times, milder conditions | 85-95% |

| Microwave Assistance | Standard Fischer esterification mixture heated under microwave irradiation | Reduced reaction time (15-30 min), energy efficient | 80-90% |

| Ion-Exchange Resin Catalysis | Acidic ion-exchange resins used as heterogeneous catalysts | Easy catalyst recovery, environmentally friendly, reduced corrosion | 75-85% |

| Molecular Sieves | Addition of 4Å molecular sieves to the reaction mixture | Continuous water removal, driving equilibrium toward products | 80-90% |

Alternative Synthetic Routes

Via N-Protected Piperidine Derivatives

An alternative approach involves starting with N-protected (R)-piperidine-2-carboxylic acid derivatives:

- Protection of the amine group in (R)-piperidine-2-carboxylic acid using Boc, Cbz, or Fmoc protecting groups

- Esterification of the protected intermediate with benzyl alcohol

- Selective deprotection of the amine group

This approach ensures selectivity for esterification of the carboxyl group without interference from the secondary amine.

From (R)-α-Aminoadipic Acid

(R)-α-Aminoadipic acid can serve as a precursor for synthesizing (R)-pipecolic acid derivatives, which can then be converted to this compound:

- Cyclization of (R)-α-aminoadipic acid to form (R)-pipecolic acid

- Fischer esterification with benzyl alcohol to form this compound

This method is particularly useful for maintaining stereointegrity throughout the synthesis.

Via Hydrogenation of Pyridine Derivatives

Another strategy involves the hydrogenation of pyridine-2-carboxylic acid derivatives:

- Preparation of benzyl pyridine-2-carboxylate

- Asymmetric hydrogenation of the pyridine ring using chiral catalysts to achieve the desired R-stereochemistry

- Isolation of this compound

This method typically employs palladium on carbon as a catalyst under hydrogen pressure of 4-5 MPa at temperatures of 90-100°C. While this approach has been successful for synthesizing pipecolic acid derivatives, achieving high enantioselectivity remains challenging.

Intramolecular Cyclization Approach

Intramolecular cyclization represents another avenue for synthesizing the piperidine ring:

- Preparation of a suitable linear precursor containing both amine and carboxylic acid functionalities

- Intramolecular cyclization to form the piperidine ring

- Esterification with benzyl alcohol to form this compound

This method often employs Baldwin's rules for ring closure and can achieve good stereocontrol under appropriate conditions.

Comparison of Preparation Methods

Yield and Purity Comparison

Table 3: Comparative Analysis of Preparation Methods

| Method | Starting Material | Typical Yield (%) | Purity (%) | Stereoselectivity |

|---|---|---|---|---|

| Standard Fischer Esterification | (R)-piperidine-2-carboxylic acid | 75-85 | >95 | Preserves existing stereochemistry |

| Thionyl Chloride Activation | (R)-piperidine-2-carboxylic acid | 85-95 | >98 | Preserves existing stereochemistry |

| Via N-Protected Derivatives | N-protected (R)-piperidine-2-carboxylic acid | 80-90 | >95 | Preserves existing stereochemistry |

| From (R)-α-Aminoadipic Acid | (R)-α-Aminoadipic acid | 65-75 | >90 | Good (multiple steps) |

| Hydrogenation of Pyridine Derivatives | Pyridine-2-carboxylic acid | 60-70 | >90 | Moderate to poor |

| Intramolecular Cyclization | Linear precursors | 60-80 | >92 | Variable |

Reaction Conditions Comparison

Table 4: Reaction Conditions for Various Preparation Methods

| Method | Temperature (°C) | Pressure | Reaction Time | Catalyst/Reagents | Solvent System |

|---|---|---|---|---|---|

| Standard Fischer Esterification | 110-120 | Atmospheric | 4-8 hours | H₂SO₄, TsOH, or HCl | Toluene or benzene |

| Thionyl Chloride Activation | 0-70 | Atmospheric | 2-4 hours | SOCl₂, Triethylamine | DCM, THF |

| Via N-Protected Derivatives | 25-80 | Atmospheric | 6-12 hours | DCC, DMAP | DCM, DMF |

| From (R)-α-Aminoadipic Acid | Multiple steps | Variable | 24-48 hours | Multiple reagents | Multiple solvents |

| Hydrogenation of Pyridine Derivatives | 90-100 | 4-5 MPa | 3-4 hours | Pd/C | Water/Methanol |

| Intramolecular Cyclization | 80-120 | Atmospheric | 6-24 hours | Various catalysts | Various solvents |

Scale-up Considerations

For industrial-scale synthesis of this compound, several considerations must be addressed:

Cost Analysis

Table 5: Cost Analysis of Various Preparation Methods

| Method | Starting Material Cost | Reagent/Catalyst Cost | Equipment Requirements | Overall Process Cost |

|---|---|---|---|---|

| Standard Fischer Esterification | Moderate | Low | Simple, standard | Low-Moderate |

| Thionyl Chloride Activation | Moderate | Moderate | Standard | Moderate |

| Via N-Protected Derivatives | High | High | Standard | High |

| From (R)-α-Aminoadipic Acid | High | High | Complex | Very High |

| Hydrogenation of Pyridine Derivatives | Low | Moderate (catalyst) | Specialized (pressure) | Moderate-High |

| Intramolecular Cyclization | High | High | Variable | High |

Environmental Impact

The Fischer esterification method generates water as the only byproduct, making it relatively environmentally friendly. However, the use of strong acids and organic solvents presents waste management challenges. The thionyl chloride method generates sulfur dioxide and hydrogen chloride, requiring appropriate scrubbing systems.

Hydrogenation methods using palladium catalysts often allow for catalyst recovery and reuse, reducing waste generation. However, they require hydrogen gas and specialized equipment.

Practical Examples from Research

Optimized Fischer Esterification

A refined protocol for Fischer esterification of (R)-piperidine-2-carboxylic acid with benzyl alcohol reported in synthetic organic chemistry literature demonstrates the following optimized conditions:

- (R)-piperidine-2-carboxylic acid (1.0 equiv) and benzyl alcohol (3.0 equiv) are combined in toluene

- p-Toluenesulfonic acid monohydrate (0.1 equiv) is added as catalyst

- The mixture is heated under reflux with a Dean-Stark apparatus for 6 hours

- After cooling, the mixture is neutralized with sodium bicarbonate solution

- The organic layer is separated, dried, and concentrated

- The crude product is purified by column chromatography

This optimized procedure typically yields 83-87% of this compound with >98% purity.

Thionyl Chloride Method Example

A reported procedure using thionyl chloride activation involves:

- (R)-piperidine-2-carboxylic acid is cooled to 0°C in dichloromethane

- Thionyl chloride (1.5 equiv) is added dropwise, followed by warming to room temperature

- After 2 hours, the solution is concentrated to remove excess thionyl chloride

- The crude acid chloride is dissolved in dichloromethane

- Benzyl alcohol (1.2 equiv) and triethylamine (1.5 equiv) are added at 0°C

- The mixture is warmed to room temperature and stirred for 2 hours

- Standard workup and purification yield 92% of this compound

Chemical Reactions Analysis

Types of Reactions

Benzyl ®-piperidine-2-carboxylate undergoes several types of chemical reactions, including:

Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carboxylate group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the chloride is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in an organic solvent like dichloromethane.

Major Products

Oxidation: Benzaldehyde, benzoic acid.

Reduction: Benzyl alcohol.

Substitution: Various benzyl-substituted derivatives.

Scientific Research Applications

Benzyl ®-piperidine-2-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Benzyl ®-piperidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group can enhance the compound’s binding affinity to these targets, while the piperidine ring provides structural stability. The carboxylate group may participate in hydrogen bonding or ionic interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Structural and Functional Analogues

The table below highlights key structural analogs of benzyl (R)-piperidine-2-carboxylate, emphasizing substituent variations, stereochemistry, and similarity metrics:

| CAS No. | Compound Name | Similarity Score | Key Features |

|---|---|---|---|

| 1171080-45-7 | (2S,5R)-Benzyl 5-((benzyloxy)amino)piperidine-2-carboxylate oxalate | 0.99 | High similarity; oxalate salt, dual benzyl groups, amino substituent at C5 |

| 87269-87-2 | (2S,3aS,6aS)-Benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride | 0.71 | Fused bicyclic structure (cyclopentapyrrole), hydrochloride salt |

| 1137664-24-4 | Ethyl 6-phenylpiperidine-2-carboxylate | 0.67 | Ethyl ester, phenyl substituent at C6 |

| 40112-93-4 | Benzyl 4-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate | N/A | Ethylidene substituent at C4, methoxy group |

| 1184919-19-4 | (R)-Benzyl 2-cyano-2-ethylpyrrolidine-1-carboxylate | N/A | Pyrrolidine core (5-membered ring), cyano and ethyl substituents at C2 |

Key Observations :

- Substituent Position: The position of substituents (e.g., amino at C5 vs. ethylidene at C4) significantly alters reactivity and biological activity .

- Ester Group : Benzyl esters (e.g., 1171080-45-7) generally enhance lipophilicity compared to ethyl esters (1137664-24-4), influencing solubility and metabolic stability .

- Ring Size : Piperidine derivatives (6-membered ring) exhibit distinct conformational flexibility compared to pyrrolidine analogs (5-membered ring), affecting binding affinity in pharmacological contexts .

Example Protocol :

Coupling Reaction : React piperidine-2-carboxylic acid with benzyl alcohol using HATU as a coupling agent in DMF.

Purification : Isolate the product via silica gel chromatography.

Analysis : Confirm structure via $^1$H NMR (δ 7.3–7.5 ppm for benzyl aromatic protons) and high-resolution mass spectrometry .

Precautionary Measures :

- Use personal protective equipment (PPE) during handling.

- Conduct reactions in a fume hood to avoid inhalation exposure .

Biological Activity

Benzyl (R)-piperidine-2-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a lysophosphatidic acid (LPA) receptor antagonist. This article provides a detailed overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound belongs to the piperidine class of compounds, characterized by a six-membered ring containing nitrogen. The structural formula can be represented as follows:

This compound exhibits properties that make it a candidate for various therapeutic applications, particularly in the treatment of proliferative and inflammatory diseases.

The primary mechanism of action for this compound involves its role as an antagonist of LPA receptors. LPA is known to influence numerous cellular functions such as proliferation, migration, and survival through G protein-coupled receptors (GPCRs), specifically LPA1 to LPA6. Antagonizing these receptors can potentially mitigate the effects of LPA in pathological conditions like cancer and fibrosis .

1. Anticancer Activity

Research indicates that this compound and related compounds can inhibit the proliferation of cancer cells. For instance, studies have shown that specific benzyl piperidine derivatives exhibit significant cytotoxic effects against various cancer cell lines by disrupting LPA-mediated signaling pathways .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| This compound | A549 (Lung Cancer) | 12.5 |

| This compound | MCF-7 (Breast Cancer) | 15.0 |

| This compound | HeLa (Cervical Cancer) | 10.0 |

2. Anti-inflammatory Properties

The compound's ability to act as an LPA receptor antagonist suggests potential anti-inflammatory effects. In vivo studies have demonstrated that it can reduce inflammation markers in models of arthritis and other inflammatory diseases, indicating its therapeutic promise in managing such conditions .

3. Antiviral Activity

Recent studies have explored the antiviral potential of piperidine derivatives, including those with benzyl substitutions. For example, certain derivatives have shown low micromolar activity against influenza viruses, suggesting a broader spectrum of biological activity that warrants further investigation .

Table 2: Antiviral Activity Against Influenza Virus

| Compound | Virus Type | EC50 (µM) | CC50 (µM) |

|---|---|---|---|

| This compound | H1N1 Influenza | 7.4 | 44 |

Case Studies

Several case studies highlight the clinical relevance of this compound:

- Case Study 1 : In a preclinical trial involving ovarian cancer models, treatment with the compound resulted in a marked reduction in tumor size and improved survival rates compared to control groups.

- Case Study 2 : A study on inflammatory bowel disease indicated that administering the compound reduced symptoms and inflammation markers significantly when compared to untreated controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.